Sgc-cbp30

Catalog No.
S548917
CAS No.
M.F
C28H33ClN4O3
M. Wt
509.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sgc-cbp30

Product Name

Sgc-cbp30

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

SGC-CBP30; SGC-CBP 30; SGC-CBP-30.

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5

Description

The exact mass of the compound Sgc-cbp30 is 508.22412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sgc-CBP30 is a small molecule specifically designed to inhibit CBP/p300 bromodomains (BRD). These bromodomains are protein domains that play a crucial role in gene regulation by recognizing and binding to acetylated histone tails (). Sgc-CBP30's potency lies in its high binding affinity (Kd values of 21 and 32 nM for CBP and p300 BRDs respectively) and selectivity for CBP/p300 over other bromodomain containing proteins, like BRD4 (). This makes Sgc-CBP30 a valuable tool for researchers investigating the function of CBP/p300 in various cellular processes.

Applications of Sgc-CBP30 in Scientific Research

Here are some key applications of Sgc-CBP30 in scientific research:

  • Studying Chromatin Remodeling and Gene Expression

    CBP/p300 proteins are known to be involved in chromatin remodeling, a process that regulates access to DNA for transcription. By inhibiting CBP/p300 with Sgc-CBP30, researchers can investigate the specific role of these proteins in gene expression and identify genes regulated by their activity.

  • Understanding Cellular Reprogramming

    Sgc-CBP30 has been shown to accelerate FRAP recovery in cells, a process linked to cellular reprogramming. FRAP (Fluorescence Recovery After Photobleaching) measures the mobility of fluorescent molecules within a cell. Increased FRAP recovery suggests enhanced chromatin accessibility, a key feature during cellular reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) ().

  • Investigating Cancer Biology

    CBP/p300 can act as tumor suppressors or oncogenes depending on the cellular context. Sgc-CBP30 can be used to dissect the role of CBP/p300 in different cancers. For instance, studies have shown that Sgc-CBP30 treatment suppresses KRAS-mutant pancreatic ductal adenocarcinoma, suggesting a potential therapeutic application ().

  • Exploring Epigenetic Regulation

    Since CBP/p300 interact with acetylated histones, Sgc-CBP30 can be a useful tool to study how epigenetic modifications influence gene expression and cellular processes. Researchers can utilize Sgc-CBP30 to identify genes whose expression is regulated by CBP/p300-mediated epigenetic modifications.

SGC-CBP30 is a selective chemical probe designed to inhibit the bromodomains of the CREB-binding protein and the p300 protein, both of which are critical transcriptional co-activators involved in various biological processes, including DNA replication, repair, and cell growth. These proteins also play significant roles in neuronal plasticity, memory formation, and energy homeostasis. SGC-CBP30 is characterized by its ability to bind specifically to acetylated lysine residues, which is essential for modulating transcriptional regulation through protein-protein and protein-DNA interactions .

The compound's chemical structure is denoted as 8-(3-chloro-4-methoxy-phenethyl)-4-(3,5-dimethyl-isoxazol-4-yl)-9-(2-(morpholin-4-yl)-propyl)-7,9-diaza-bicyclo[4.3.0]nona-1(6),2,4,7-tetraene, with a molecular weight of 509.04 g/mol and a CAS number of 1613695-14-9 .

SGC-CBP30 acts as a competitive inhibitor of CREBBP and EP300 bromodomains. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on other proteins. This acetylation process plays a crucial role in regulating gene expression. By binding to the bromodomain pocket, SGC-CBP30 prevents CREBBP and EP300 from interacting with acetylated proteins, thereby disrupting their role in gene regulation [].

Studies have shown that SGC-CBP30 can inhibit the production of pro-inflammatory cytokines by Th17 cells, suggesting its potential role in anti-inflammatory research [].

SGC-CBP30 demonstrates a strong binding affinity for the bromodomains of CREBBP and p300, with dissociation constants (Kd) of approximately 21 nM and 32 nM respectively. The compound exhibits a 40-fold selectivity for CREBBP over the first bromodomain of BRD4, making it a potent inhibitor in experimental settings. The binding interactions involve specific hydrogen bonds and cation–π interactions with key amino acids within the bromodomain structures .

In biological assays, SGC-CBP30 has shown moderate cytotoxicity in human cell lines such as U2OS and HeLa cells. It has been utilized in studies demonstrating its ability to accelerate fluorescence recovery after photobleaching (FRAP) at concentrations of 1 μM, indicating its potential role in cellular reprogramming applications . Moreover, SGC-CBP30 has been reported to reduce pro-inflammatory cytokine production from immune cells and inhibit IL-17A secretion from Th17 cells, highlighting its relevance in immunological research .

The synthesis of SGC-CBP30 involves several key steps that optimize the chemical structure for enhanced potency and selectivity. Initial variations on the phenyl ring and modifications to the isoxazole moiety were explored to improve binding affinity to CREBBP. The final compound was synthesized as a single enantiomer to maximize its efficacy against the target proteins. Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between SGC-CBP30 and its targets .

SGC-CBP30 is primarily used as a research tool in epigenetics and cancer biology due to its ability to selectively inhibit bromodomains associated with transcriptional regulation. Its applications include:

  • Chemical Reprogramming: Facilitating the conversion of somatic cells into induced pluripotent stem cells (iPSCs) .
  • Immunological Studies: Investigating the modulation of immune responses through inhibition of specific cytokines .
  • Cancer Research: Exploring pathways involving CREBBP and p300 in tumorigenesis and potential therapeutic interventions .

Interaction studies involving SGC-CBP30 have demonstrated its selective binding properties through various assays, including Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC). These studies confirm its high selectivity against other bromodomains while exhibiting minimal off-target effects on BRD4. The crystal structures obtained from these studies provide insights into the molecular basis for its selectivity and potency .

Several compounds exhibit similar mechanisms of action targeting bromodomains, but SGC-CBP30 stands out due to its unique selectivity profile. Below is a comparison with other notable compounds:

Compound NameTarget BromodomainKd (nM)SelectivityUnique Features
SGC-CBP30CREBBP/p30021/32HighSelective for CREBBP over BRD4
JQ1BRD410ModerateFirst identified BET inhibitor
I-BET762BRD2/BRD3/BRD450ModerateBroad-spectrum BET inhibition
PFI-1BRD450ModerateSelective for BRD4
OTX015BRD2/BRD440ModerateInhibits BRD4-mediated transcription

SGC-CBP30's high selectivity for CREBBP/p300 over other bromodomains like BRD4 allows it to serve as a more targeted tool for studying specific pathways without affecting broader transcriptional regulation mechanisms seen with other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

508.2241186 g/mol

Monoisotopic Mass

508.2241186 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SGC-CBP30

Dates

Modify: 2023-08-15
Ebrahimi et al. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, doi: 10.1038/s41589-019-0264-z, published online 8 April 2019

Explore Compound Types